![molecular formula C17H12BrN5O B2385536 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893921-09-0](/img/structure/B2385536.png)
6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a triazolopyrimidine core with a benzyl group at the 6-position and a 4-bromophenyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzylamine with benzyl isocyanide in the presence of a base, followed by cyclization with a suitable reagent to form the triazolopyrimidine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
Anticancer Activity
Research indicates that 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one exhibits potent cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity against:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The mechanism of action involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation. By binding to the active site of CDK2, this compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells.
Antiviral Properties
This compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other triazolopyrimidine derivatives. These findings highlight the need for further research to fully elucidate its antiviral mechanisms and efficacy against specific viral pathogens .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound has demonstrated anti-inflammatory effects in vitro. These effects are likely mediated through the modulation of inflammatory cytokines and pathways, although detailed mechanisms remain to be fully characterized.
Case Study 1: Inhibition of CDK2 in Cancer Cells
A study conducted on the effects of this compound on MCF-7 and HCT-116 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized assays such as MTT and flow cytometry to assess cytotoxicity and apoptosis rates, respectively. Results indicated a significant increase in apoptotic cells following treatment, confirming the compound's potential as a therapeutic agent for breast and colon cancers.
Case Study 2: Antiviral Activity Assessment
Another investigation focused on the antiviral properties of this compound against a panel of viruses, including influenza and herpes simplex virus. The study employed plaque reduction assays to determine the compound's efficacy in inhibiting viral replication. Results showed promising antiviral activity, warranting further exploration into its mechanism of action and potential clinical applications .
作用机制
The mechanism of action of 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, leading to its potential use as an anticancer agent.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and structural features.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiazolo[4,5-d]pyrimidin-7-ones: Compounds with potential as topoisomerase I inhibitors and anticancer agents.
Uniqueness
6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. The presence of both benzyl and 4-bromophenyl groups enhances its ability to interact with various molecular targets, making it a promising candidate for further research and development.
生物活性
6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a triazole ring and a pyrimidine moiety, contribute to its potential therapeutic applications.
Structure and Synthesis
The molecular formula of this compound is C13H10BrN5O, with a molecular weight of 348.15 g/mol. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing bases and suitable reagents to form the triazolopyrimidine core. Common methods include reactions involving 4-bromobenzylamine and benzyl isocyanide, followed by cyclization reactions to yield the final product .
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Properties
This compound has shown promising anticancer activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), HT-29 (colorectal cancer), and Jurkat (T-cell leukemia).
- Mechanism of Action : The compound inhibits microtubule assembly, which is critical for cell division. It has been reported to induce apoptosis in cancer cells by affecting caspase activity and cell cycle progression .
Cell Line | IC50 (μM) |
---|---|
A549 | 10.0 |
MDA-MB-231 | 9.0 |
HeLa | 8.0 |
HT-29 | 12.0 |
Jurkat | 11.0 |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific kinases involved in signaling pathways crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at various positions on the triazolopyrimidine scaffold can enhance or diminish its efficacy. For example, substituents on the aromatic rings can significantly affect the compound's potency against cancer cells .
Case Studies
- Study on MDA-MB-231 Cells : In a recent study, derivatives of triazolopyrimidines were evaluated for antiproliferative effects. Compounds similar to this compound showed IC50 values in the low micromolar range, indicating strong anticancer potential .
- Zebrafish Model : The compound was tested in zebrafish embryos, demonstrating significant inhibition of tumor growth and highlighting its potential for in vivo applications .
常见问题
Q. Basic Synthesis and Purification
Q: What are the established synthetic routes for 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one, and how can reaction yields be optimized? A: The compound is synthesized via a multi-step approach:
Core Formation : Construct the triazolopyrimidine core through cyclocondensation of aminopyrimidine derivatives with nitriles or azides under acidic conditions .
Functionalization : Introduce the 4-bromophenyl and benzyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for bromophenyl attachment) .
Yield Optimization : Use inert atmospheres (N₂/Ar) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Typical yields range from 45–65%, depending on solvent polarity and temperature control .
Q. Structural Characterization
Q: What advanced spectroscopic and crystallographic methods are recommended for confirming the structure of this compound? A:
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART CCD systems) resolves bond lengths, angles, and dihedral angles. For example, similar triazolopyrimidines exhibit planar fused-ring systems (r.m.s. deviation ≤0.0089 Å) and dihedral angles of 64–82° between substituents .
- NMR/FTIR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent integration. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm). FTIR confirms C=O stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~468.2 g/mol for C₁₈H₁₂BrN₅O) .
Q. Biological Activity Profiling
Q: How should researchers design in vitro assays to evaluate the pharmacological potential of this compound? A:
- Target Selection : Prioritize enzymes/receptors with structural homology to known triazolopyrimidine targets (e.g., kinases, GTPases) .
- Assay Conditions : Use cell lines (HEK293, HeLa) in DMEM + 10% FBS. Test concentrations from 1 nM–100 µM, with 48–72 hr incubation. Include positive controls (e.g., staurosporine for kinase inhibition).
- Data Interpretation : Compare IC₅₀ values to structurally analogous compounds (e.g., triazolopyrimidines with IC₅₀ = 0.5–5 µM against cancer cells) .
Q. Advanced Reaction Mechanism Analysis
Q: How can researchers resolve contradictions in proposed reaction mechanisms for triazolopyrimidine functionalization? A:
- Kinetic Studies : Monitor reaction intermediates via HPLC-MS at timed intervals to identify rate-determining steps.
- Computational Modeling : Use DFT (B3LYP/6-31G*) to compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
- Isotopic Labeling : Track substituent incorporation using ¹⁸O-labeled reagents or deuterated solvents to confirm mechanistic hypotheses .
Q. Stability and Solubility Profiling
Q: What methodologies are effective for assessing the compound’s stability under physiological conditions? A:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at 254 nm. Triazolopyrimidines typically degrade >20% at pH <3 due to lactam ring hydrolysis .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (expected >200°C for similar derivatives) .
- Solubility : Measure in PBS (pH 7.4) using shake-flask method. LogP values ~3.5 suggest moderate lipophilicity; consider DMSO for stock solutions .
Q. Data Contradictions in Biological Activity
Q: How should researchers address discrepancies in reported biological activities of triazolopyrimidine analogs? A:
- Meta-Analysis : Compare assay conditions (e.g., cell type, incubation time) across studies. For example, IC₅₀ variations may arise from differences in ATP concentrations in kinase assays .
- Structural Reanalysis : Verify compound purity (≥95% via HPLC) and confirm stereochemistry (circular dichroism for chiral analogs) .
- Dose-Response Repetition : Repeat assays in triplicate with blinded controls to minimize batch variability .
Q. Computational Modeling for SAR Studies
Q: What computational tools are recommended for structure-activity relationship (SAR) studies of this compound? A:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding (benzyl group) and hydrophobic contacts (bromophenyl) .
- QSAR Modeling : Develop 2D/3D-QSAR models using MOE or CODESSA. Descriptors like molar refractivity and polar surface area correlate with bioavailability .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable complexes) .
Q. Crystallization Challenges
Q: What strategies improve crystallization success for X-ray studies of this compound? A:
- Solvent Screening : Use vapor diffusion with 1:1 mixtures of DCM/methanol or ethyl acetate/hexane. Additives (5% DMSO) enhance crystal growth .
- Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hr promotes nucleation.
- Crystal Mounting : Flash-cool crystals in liquid N₂ with 20% glycerol as cryoprotectant .
属性
IUPAC Name |
6-benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUCTLQFIOWZQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。